![molecular formula C16H13BrClN3 B14300903 6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine CAS No. 124427-64-1](/img/structure/B14300903.png)
6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine is a quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, making them valuable in medicinal chemistry.
Preparation Methods
The synthesis of 6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine typically involves several steps. One common method includes the initial amination of 6-bromo-4-chloroquinazoline with various halogenated aniline derivatives in a tetrahydrofuran-isopropanol mixture in the presence of hydrochloric acid as a catalyst under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include halogenated aniline derivatives, hydrochloric acid, and various solvents like tetrahydrofuran and isopropanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Properties
CAS No. |
124427-64-1 |
|---|---|
Molecular Formula |
C16H13BrClN3 |
Molecular Weight |
362.65 g/mol |
IUPAC Name |
6-bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine |
InChI |
InChI=1S/C16H13BrClN3/c17-12-3-6-15-14(9-12)16(21-10-20-15)19-8-7-11-1-4-13(18)5-2-11/h1-6,9-10H,7-8H2,(H,19,20,21) |
InChI Key |
CYHYRQVOQVBQSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
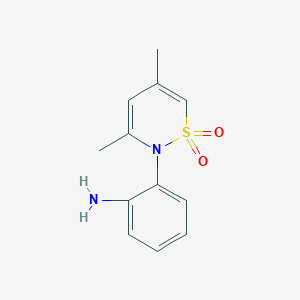
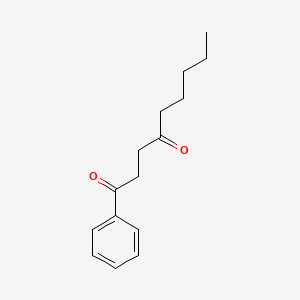
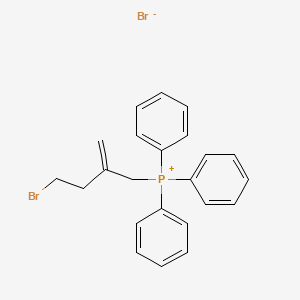

![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
![Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate](/img/structure/B14300871.png)
![4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium](/img/structure/B14300876.png)
![2-[(Ethoxycarbonyl)amino]butyl acetate](/img/structure/B14300877.png)
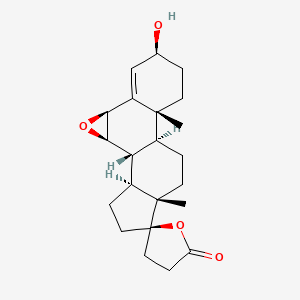
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
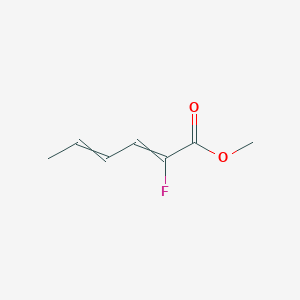
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
